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5-Methyl-2-phenethyl thiazolidine

lipophilicity flavor release partition coefficient

5-Methyl-2-phenethyl thiazolidine (IUPAC: 5-methyl-2-(2-phenylethyl)-1,3-thiazolidine) is a heterocyclic organic compound belonging to the thiazolidine family, characterized by a saturated five-membered ring containing both sulfur and nitrogen atoms. With the molecular formula C12H17NS and a molecular weight of 207.34 g/mol, this compound features a distinctive 5-methyl substitution on the thiazolidine ring and a phenethyl group at the 2-position.

Molecular Formula C12H17NS
Molecular Weight 207.34 g/mol
CAS No. 116135-01-4
Cat. No. B12713686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenethyl thiazolidine
CAS116135-01-4
Molecular FormulaC12H17NS
Molecular Weight207.34 g/mol
Structural Identifiers
SMILESCC1CNC(S1)CCC2=CC=CC=C2
InChIInChI=1S/C12H17NS/c1-10-9-13-12(14-10)8-7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
InChIKeyZLUYNMJGDRENNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-phenethyl thiazolidine (CAS 116135-01-4) Procurement and Differentiation Guide


5-Methyl-2-phenethyl thiazolidine (IUPAC: 5-methyl-2-(2-phenylethyl)-1,3-thiazolidine) is a heterocyclic organic compound belonging to the thiazolidine family, characterized by a saturated five-membered ring containing both sulfur and nitrogen atoms . With the molecular formula C12H17NS and a molecular weight of 207.34 g/mol, this compound features a distinctive 5-methyl substitution on the thiazolidine ring and a phenethyl group at the 2-position . Thiazolidines are recognized as important flavor compounds formed via the Maillard reaction between reducing sugars and cysteine or cysteamine, contributing savory, meaty, roasted, and nutty notes to thermally processed foods . The specific substitution pattern of 5-methyl-2-phenethyl thiazolidine imparts unique physicochemical properties that differentiate it from closely related thiazolidine analogs, making its proper identification critical for scientific selection in flavor research, organic synthesis, and fragrance development .

Why 5-Methyl-2-phenethyl thiazolidine Cannot Be Interchanged with Other Thiazolidine Analogs in Scientific Applications


Thiazolidine derivatives exhibit pronounced structure-odor relationships where even minor changes in ring substitution—such as the position of a methyl group or the nature of the 2-substituent—profoundly alter both physicochemical behavior and organoleptic character [1]. The 5-methyl-2-phenethyl thiazolidine possesses a unique combination of a 5-methyl substituent and a lipophilic phenethyl side chain that distinguishes it from simpler analogs such as 2-methylthiazolidine (which lacks the phenethyl group) or 2-phenethylthiazolidine (which lacks the 5-methyl substitution). These structural differences translate into measurable disparities in logP, boiling point, molecular weight, and ultimately flavor release kinetics, thermal stability, and olfactory profile . Generic substitution without verifying these differentiating parameters risks altered flavor performance in food systems, inconsistent reaction behavior in synthetic chemistry, and unreliable analytical identification. Critically, unlike several thiazolidine analogs that hold FEMA GRAS status for direct food use, no FEMA number or EFSA safety evaluation specific to 5-methyl-2-phenethyl thiazolidine has been identified in the published regulatory literature, meaning its use as a direct food flavoring ingredient cannot be assumed equivalent to GRAS-listed thiazolidines [2].

Quantitative Differentiation Evidence for 5-Methyl-2-phenethyl thiazolidine vs. Closest Thiazolidine Analogs


Lipophilicity (logP) Comparison: 5-Methyl-2-phenethyl thiazolidine vs. 2-Phenethylthiazolidine

The octanol-water partition coefficient (logP) of 5-methyl-2-phenethyl thiazolidine is 2.999, compared to 2.6105 for 2-phenethylthiazolidine (the non-methylated analog lacking the 5-methyl group), representing a 0.39 log unit increase . This quantified difference indicates that the 5-methyl substitution significantly enhances lipophilicity, which governs partitioning behavior in biphasic systems, membrane permeability, and the temporal dynamics of flavor release from food matrices.

lipophilicity flavor release partition coefficient

Thermal Stability: Boiling Point Comparison vs. 2-Methylthiazolidine

5-Methyl-2-phenethyl thiazolidine exhibits a boiling point of 330.7°C at 760 mmHg, substantially higher than 2-methylthiazolidine (CAS 24050-16-6, a simpler thiazolidine analog lacking the phenethyl substituent), which has a boiling point of approximately 145°C at 760 mmHg (estimated from 76–78°C at 36 mmHg) [1]. This approximately 186°C higher boiling point reflects the combined effect of the phenethyl side chain and the 5-methyl group, conferring markedly greater thermal stability.

thermal stability boiling point high-temperature processing

Molecular Weight and Volatility Implications vs. 2-Phenethylthiazolidine

The molecular weight of 5-methyl-2-phenethyl thiazolidine is 207.34 g/mol, compared to 193.31 g/mol for 2-phenethylthiazolidine (CAS 55089-15-1), reflecting the additional methyl substituent at the 5-position . The 14.03 g/mol (approximately 7.3%) higher molecular weight, combined with the 15% higher logP value, predicts lower vapor pressure and reduced volatility for the target compound, consistent with the measured vapor pressure of 0.000164 mmHg at 25°C .

molecular weight volatility flavor persistence

Class-Level Organoleptic Differentiation Based on Thiazolidine Substitution Pattern

Published research on thiazolidines as flavoring compounds demonstrates that the aroma spectrum of thiazolidines is highly sensitive to substitution pattern, spanning from ester-like, fruity, and green notes through nutty, meaty, and roasted to smoky and spicy depending on the nature and position of substituents [1][2]. While specific odor threshold data for 5-methyl-2-phenethyl thiazolidine has not been published, the combination of the lipophilic phenethyl group at the 2-position and the electron-donating methyl group at the 5-position is structurally distinct from GRAS-listed analogs such as 2-methylthiazolidine (cooked meaty, bouillon notes at 0.01% in propylene glycol) .

structure-odor relationship organoleptic profile Maillard flavor

Recommended Application Scenarios for 5-Methyl-2-phenethyl thiazolidine Based on Differentiated Properties


High-Temperature Processed Savory Flavor Systems (Baking, Frying, Extrusion)

With a boiling point of 330.7°C — approximately 186°C higher than simpler thiazolidines such as 2-methylthiazolidine — 5-methyl-2-phenethyl thiazolidine is uniquely suited for flavor applications involving elevated thermal processing . In baked snacks, fried meat analogs, and extruded savory products where processing temperatures routinely exceed 150°C, less thermally stable thiazolidines would volatilize or undergo thermal degradation, resulting in flavor loss. The high thermal endurance of this compound enables retention of savory, meaty, or roasted character throughout the cooking process, making it a candidate for process-stable flavor formulations where other thiazolidine analogs fail [1].

Controlled-Release and Encapsulated Flavor Delivery Systems

The quantified logP of 2.999 (compared to 2.6105 for 2-phenethylthiazolidine) and the extremely low vapor pressure of 0.000164 mmHg at 25°C indicate that 5-methyl-2-phenethyl thiazolidine possesses significantly higher lipophilicity and lower volatility than its non-methylated analog . These properties are advantageous for encapsulated flavor delivery systems where the rate-limiting step for aroma release is the partition of the flavor compound from the encapsulation matrix into the headspace. The higher logP translates to a roughly 2.45-fold greater partitioning into lipophilic encapsulation materials (e.g., oils, waxes, lipid-based coatings), enabling extended flavor shelf-life and controlled release profiles that simpler thiazolidines cannot achieve.

Flavor Formulation Requiring Balanced Lipophilicity for Emulsion-Based Food Products

In emulsion-based food products (sauces, dressings, ready-to-drink beverages containing flavor emulsions), the partitioning behavior of flavor compounds between the aqueous and lipid phases critically determines perceived flavor intensity and temporal profile. The logP of 2.999 for 5-methyl-2-phenethyl thiazolidine places it in a lipophilicity range that favors retention in the lipid phase with gradual release into the aqueous phase upon consumption — a profile that is measurably distinct from 2-phenethylthiazolidine (logP 2.6105) . This differential makes the compound a targeted choice when formulators seek to extend savory flavor perception in fat-containing products without the rapid flavor burst associated with more hydrophilic thiazolidines.

Structure-Odor Relationship Research and Proprietary Flavor Discovery

The published literature on thiazolidines as flavoring compounds establishes that the aroma spectrum spans from nutty and meaty to smoky and spicy, with substitution pattern being the primary determinant of organoleptic character [2]. As a thiazolidine bearing a 5-methyl group in combination with a 2-phenethyl substituent — a substitution pattern not represented among currently FEMA-listed thiazolidines — 5-methyl-2-phenethyl thiazolidine occupies a distinct structural niche [3]. For research programs investigating structure-odor relationships in sulfur-nitrogen heterocycles, or for industrial flavor houses seeking to develop proprietary flavor ingredients with novel sensory profiles, this compound offers a structurally differentiated starting point for sensory evaluation and application testing that cannot be replicated by commercially established thiazolidine flavor ingredients.

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